2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane
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Overview
Description
2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane is an organic compound characterized by its unique structure, which includes two cyclohexylphenoxy groups attached to a 1,4-dioxane ring
Mechanism of Action
Target of Action
It is known that this compound is a crucial solvent in organic synthesis . Solvents typically interact with a wide range of molecular targets, facilitating reactions by dissolving reactants and providing a medium for them to interact.
Mode of Action
The mode of action of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane primarily involves its role as a solvent. As a solvent, it can dissolve many organic compounds and is used in catalytic reactions, synthetic chemistry, and materials science . Its specific interactions with its targets would depend on the particular reaction or process it is being used for.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane typically involves the reaction of 4-cyclohexylphenol with 2,3-dichloro-1,4-dioxane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(4-tert-butylphenoxy)-1,4-dioxane
- 2,3-bis(4-methylphenoxy)-1,4-dioxane
- 2,3-bis(4-ethylphenoxy)-1,4-dioxane
Uniqueness
2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O4/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)31-27-28(30-20-19-29-27)32-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h11-18,21-22,27-28H,1-10,19-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMRBRODDWMJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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